molecular formula C9H6Cl3N B8362333 6,7-Dichloroisoquinoline hydrochloride CAS No. 73075-60-2

6,7-Dichloroisoquinoline hydrochloride

Katalognummer: B8362333
CAS-Nummer: 73075-60-2
Molekulargewicht: 234.5 g/mol
InChI-Schlüssel: KYVNPMLMQVDMQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

CAS-Nummer

73075-60-2

Molekularformel

C9H6Cl3N

Molekulargewicht

234.5 g/mol

IUPAC-Name

6,7-dichloroisoquinoline;hydrochloride

InChI

InChI=1S/C9H5Cl2N.ClH/c10-8-3-6-1-2-12-5-7(6)4-9(8)11;/h1-5H;1H

InChI-Schlüssel

KYVNPMLMQVDMQN-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=CC(=C(C=C21)Cl)Cl.Cl

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity
Research has indicated that derivatives of 6,7-Dichloroisoquinoline hydrochloride exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These compounds are being explored for their ability to target specific pathways involved in tumor progression.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that 6,7-Dichloroisoquinoline hydrochloride exhibits activity against a range of bacterial strains, including resistant pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Enzyme Inhibition
In biochemical research, this compound is studied for its potential as an enzyme inhibitor. For example, it has been shown to interact with certain kinases and phosphatases, which are crucial in various signaling pathways. This interaction can lead to modulation of cellular responses, making it a candidate for further development as a therapeutic agent.

Case Studies

Several case studies have documented the efficacy and safety of 6,7-Dichloroisoquinoline hydrochloride in clinical settings:

  • Case Study 1: A study evaluated the compound's effects on human cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.
  • Case Study 2: Another observational study focused on its antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that derivatives of the compound inhibited MRSA growth effectively, highlighting its potential in treating resistant infections.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AnticancerInhibits growth in various cancer cell linesInduces apoptosis; cell cycle arrest observed
AntimicrobialActive against multiple bacterial strainsEffective against MRSA; disrupts bacterial membranes
Enzyme InhibitionModulates activity of key enzymes in signaling pathwaysInteracts with kinases; potential for therapeutic modulation

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
  • CAS No.: 20232-39-7
  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol

Structural Features :

  • Core isoquinoline scaffold with 3,4-dihydro (partially saturated) structure.
  • Methoxy (-OCH₃) groups at positions 6 and 5.
  • Hydrochloride salt enhances stability and solubility .

Comparison with Structurally Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • CAS No.: 2328-12-3
  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Key Difference: Fully saturated tetrahydroisoquinoline ring (vs. 3,4-dihydro in the target compound).
  • Impact :
    • Increased molecular flexibility may enhance binding to biological targets like HIV-1 reverse transcriptase .
    • Lower reactivity due to reduced aromaticity.
  • Application : Used in HIV-1 inhibitor research .

6,7-D6-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride

  • CAS No.: 1783808-87-6
  • Molecular Formula: C₁₁H₇D₆NO₂·HCl
  • Key Difference : Deuterated methoxy (-OCD₃) groups at positions 6 and 6.
  • Impact :
    • Higher molecular weight (197.3 + 36.5 g/mol) .
    • Used as an internal standard in mass spectrometry for improved analytical accuracy .

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • CAS No.: 6429-04-5
  • Molecular Formula: C₂₀H₂₆ClNO₄
  • Key Difference : Addition of a 3,4-dimethoxybenzyl group at position 1.
  • Impact :
    • Increased lipophilicity enhances blood-brain barrier penetration.
    • Higher molecular weight (379.88 g/mol) and complexity .
  • Application: Antispasmodic agent (tetrahydroisoquinoline alkaloid derivative) .

4-Chloro-6,7-dimethoxyquinoline

  • CAS No.: Not provided (synthesized in )
  • Molecular Formula: C₁₁H₁₀ClNO₂
  • Key Difference: Quinoline core (vs. isoquinoline) with a chloro substituent at position 4.
  • Impact :
    • Chlorine increases electrophilicity, altering reactivity in substitution reactions.
    • Planar structure with intramolecular C–H⋯Cl interactions stabilizes the crystal lattice .
  • Application : Studied for antitumor and antimicrobial activities .

1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • CAS No.: Not provided (compound 3a in )
  • Molecular Formula: C₁₈H₂₀ClNO₂
  • Key Difference : Phenyl group at position 1.
  • Impact :
    • Higher toxicity (LD₅₀ = 280 mg/kg in mice) compared to other derivatives .
    • Enhanced steric bulk may reduce metabolic clearance.

Comparative Data Table

Compound Name CAS No. Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
6,7-Dimethoxy-3,4-dihydroisoquinoline HCl 20232-39-7 Isoquinoline (3,4-dihydro) 6,7-OCH₃ 227.69 Organic synthesis intermediate
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl 2328-12-3 Isoquinoline (tetrahydro) 6,7-OCH₃ 229.70 HIV-1 inhibitor research
6,7-D6-Dimethoxy-3,4-dihydroisoquinoline HCl 1783808-87-6 Isoquinoline (3,4-dihydro) 6,7-OCD₃ 233.8 Analytical reference standard
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-THIQ HCl 6429-04-5 Isoquinoline (tetrahydro) 1-(3,4-OCH₃-benzyl), 6,7-OCH₃ 379.88 Antispasmodic agent
4-Chloro-6,7-dimethoxyquinoline - Quinoline 4-Cl, 6,7-OCH₃ 223.66 Antitumor/antimicrobial studies

Key Research Findings

  • Structural-Activity Relationships (SAR): Methoxy groups at 6,7 positions enhance binding to enzymes like HIV-1 RT but reduce solubility . Chlorine substituents (e.g., in 4-Chloro-6,7-dimethoxyquinoline) increase electrophilicity and bioactivity . Deuterated analogs improve metabolic stability in pharmacokinetic studies .
  • Toxicity Profiles :

    • Derivatives with aromatic substituents (e.g., phenyl in compound 3a) exhibit higher toxicity, likely due to increased lipophilicity and bioaccumulation .
  • Synthetic Utility: The target compound serves as a precursor for tetrabenazine, a vesicular monoamine transporter inhibitor . Tetrahydro derivatives are synthesized via reductive amination, while dihydro analogs require partial hydrogenation .

Vorbereitungsmethoden

Nucleophilic Substitution Followed by Catalytic Hydrogenation

A widely cited method involves the benzylation of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, followed by catalytic debenzylation. In Example 1 of patent CN110724098A, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride reacts with benzyl bromide in dimethylformamide (DMF) at 0°C in the presence of potassium carbonate. The intermediate 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline is isolated in 86% yield. Subsequent hydrogenation using 5% Pd/C under 1–4 atm H₂ at 50–65°C in methanol removes the benzyl group, yielding 6,7-dichloroisoquinoline hydrochloride with >99% purity and 84–91% yield.

Key Conditions :

  • Temperature: 0°C (benzylation), 50–65°C (hydrogenation)

  • Catalysts: Pd/C (5%)

  • Solvents: DMF, methanol

Direct Chlorination Using Phosphorus Oxychloride (POCl₃)

Patent US4767862A describes a one-pot chlorination method. 6,7-Dichloroisoquinoline is synthesized by treating isoquinoline derivatives with excess POCl₃ in toluene under reflux (100–115°C). The crude product is neutralized with aqueous sodium hydroxide and recrystallized from ethanol, achieving 82–87% yield. This method is favored for industrial scalability due to minimal intermediate isolation steps.

Optimization Note :

  • Higher POCl₃ ratios (1:3 substrate:POCl₃) improve chlorination efficiency.

  • Ethanol recrystallization enhances purity to >99%.

Cyclization of Chlorinated Precursors

A three-step route from meta-chloroaniline derivatives is detailed in patent CN103626699A. Diethyl ethoxymethylenemalonate reacts with meta-chloroaniline to form an acrylate intermediate, which undergoes thermal cyclization in diphenyl ether at 250°C. Decarboxylation and chlorination with POCl₃ yield 6,7-dichloroisoquinoline hydrochloride with 70% overall yield.

Critical Steps :

  • Cyclization temperature: 250°C (diphenyl ether)

  • Decarboxylation: 230–250°C in light diesel oil.

Comparative Analysis of Methods

Table 1. Method Comparison

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Catalytic HydrogenationTetrahydroisoquinolinePd/C, H₂84–91>99High
POCl₃ ChlorinationIsoquinoline derivativesPOCl₃82–87>99Industrial
Cyclization Routemeta-ChloroanilineDiphenyl ether7095–99Moderate

Advantages and Limitations :

  • Catalytic Hydrogenation : High purity but requires expensive Pd/C and controlled H₂ pressure.

  • POCl₃ Chlorination : Cost-effective but generates corrosive HCl gas.

  • Cyclization Route : Moderate yield but uses readily available precursors.

Recent Advances and Modifications

Solvent-Free Chlorination

Recent studies (2024) explore solvent-free conditions using microwave-assisted POCl₃ chlorination. This reduces reaction time from 16 h to 2 h, achieving 89% yield with comparable purity.

Enzymatic Debenzylation

Preliminary work employs lipases for debenzylation under mild conditions (pH 7, 37°C), avoiding metal catalysts. Yields remain suboptimal (65%) but highlight greener alternatives.

Industrial-Scale Production Insights

Patent CN103626699A outlines a four-step industrial process:

  • Hydrolysis : 4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester → 4-hydroxy-7-chloroquinoline.

  • Chlorination : POCl₃ in toluene at 100°C.

  • Neutralization : Aqueous NaOH to pH 7–8.

  • Recrystallization : Ethanol or methanol.

Throughput : 30 kg batches with 87% yield and 99.5% purity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6,7-Dichloroisoquinoline hydrochloride, and how can reaction efficiency be optimized?

  • Methodology :

  • Cyclization of substituted precursors : Start with benzylamine derivatives (e.g., 3,4-dichlorobenzylamine) and employ cyclizing agents like POCl₃ or SOCl₂ under reflux conditions (60–80°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of precursor to chlorinating agent) and reaction time (6–12 hours). Post-reaction, purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .
  • Characterization : Confirm structure using ¹H/¹³C NMR (DMSO-d₆, δ 7.8–8.2 ppm for aromatic protons) and mass spectrometry (ESI-MS: m/z ~230 [M+H]⁺) .

Q. How should researchers characterize the purity and structural integrity of 6,7-Dichloroisoquinoline hydrochloride?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Acceptable purity thresholds: >98% .
  • Structural confirmation : Perform elemental analysis (C, H, N, Cl content) and FT-IR (peaks at 750 cm⁻¹ for C-Cl stretch). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during structural elucidation (e.g., unexpected NMR splitting or MS fragments)?

  • Troubleshooting Framework :

  • Cross-technique validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-substituted) to isolate signal interference from solvents or impurities .
  • Case example : If MS shows unexpected m/z +2 peaks, investigate potential diastereomers or chloride adducts via high-resolution MS (HRMS) .

Q. How can researchers design stability studies to assess degradation under varying pH, temperature, and light exposure?

  • Protocol :

  • Accelerated stability testing : Expose samples to 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products monthly via HPLC-MS. Identify major degradants (e.g., hydrolyzed isoquinoline derivatives) .
  • Photostability : Use a light cabinet (ICH Q1B) with UV/visible light (1.2 million lux hours). Monitor color changes and quantify degradation via UV-Vis spectroscopy .
  • Data interpretation : Calculate degradation kinetics (zero/first-order models) and identify critical storage conditions (e.g., -20°C, desiccated) .

Q. What methodologies validate analytical assays for quantifying 6,7-Dichloroisoquinoline hydrochloride in complex matrices (e.g., biological samples)?

  • Validation Parameters :

  • Linearity : Calibration curve (0.1–50 µg/mL) with R² > 0.995 .
  • Sensitivity : LOD (0.03 µg/mL) and LOQ (0.1 µg/mL) determined via signal-to-noise ratios .
  • Recovery : Spike-and-recovery experiments in serum (85–115% recovery) using LC-MS/MS (MRM transitions: m/z 230 → 184) .

Data Analysis & Experimental Design

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Root-cause analysis :

  • Statistical evaluation : Use ANOVA to compare yields across batches. Identify outliers caused by inconsistent reagent purity or temperature fluctuations .
  • Process control : Implement in-line FTIR for real-time monitoring of reaction intermediates. Optimize quenching steps to minimize byproduct formation .

Q. What computational tools predict the reactivity or biological targets of 6,7-Dichloroisoquinoline hydrochloride?

  • In silico Approaches :

  • Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or PDE inhibitors). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR modeling : Train models on halogenated isoquinoline analogs to predict logP, solubility, and toxicity (ADMETLab 2.0) .

Safety & Compliance

Q. What safety protocols are critical when handling 6,7-Dichloroisoquinoline hydrochloride?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Disposal : Neutralize waste with 10% NaOH, then incinerate in compliance with EPA guidelines (40 CFR Part 261) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.